ZLN024 hydrochloride
CAS No.:
Cat. No.: VC0196898
Molecular Formula: C13H14BrClN2OS
Molecular Weight: 361.69
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14BrClN2OS |
|---|---|
| Molecular Weight | 361.69 |
Introduction
Chemical Properties and Structure
ZLN024 hydrochloride is chemically identified as 2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride with the molecular formula C₁₃H₁₃BrN₂OS·HCl . The compound features a distinctive molecular configuration that enables it to interact with AMPK without disrupting cellular energy homeostasis. Available in high purity (≥99%), this compound is primarily utilized in research contexts focusing on metabolic regulation .
The structure of ZLN024 hydrochloride includes a pyrimidine ring connected via a thioether linkage to a phenoxy group containing bromine and methyl substituents. This unique structural arrangement confers its specific biological activity and distinguishes it from other AMPK activators.
Mechanism of Action
Direct AMPK Activation
ZLN024 functions as a direct allosteric activator of AMPK, capable of stimulating various AMPK heterotrimeric complexes. Experimental data demonstrates that ZLN024 increases the activity of α1β1γ1 complexes by 1.5-fold with an EC₅₀ value of 0.42 μmol/l, and enhances α2β1γ1 activity by 1.7-fold with an EC₅₀ value of 0.95 μmol/l . Additionally, the compound activates AMPK α1β2γ1 (1.7-fold increase, EC₅₀ 1.1 μmol/l) and AMPK α2β2γ1 (1.6-fold increase, EC₅₀ 0.13 μmol/l) .
| AMPK Complex | Activation Fold | EC₅₀ (μmol/l) |
|---|---|---|
| α1β1γ1 | 1.5 | 0.42 |
| α2β1γ1 | 1.7 | 0.95 |
| α1β2γ1 | 1.7 | 1.1 |
| α2β2γ1 | 1.6 | 0.13 |
| α1(1–394) | 2.3 | 0.92 |
| α1(1–335) | 2.8 | 2.23 |
Cellular Effects
Signaling Pathway Activation
ZLN024 stimulates AMPK and acetyl-CoA carboxylase (ACC) phosphorylation in HeLa cells, which exclusively utilize calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) as an upstream AMPK kinase . This effect was blocked by the CaMKKβ inhibitor STO609, confirming the involvement of this pathway in ZLN024-mediated AMPK activation . The time-course analysis showed that ZLN024 (20 μmol/l) induced sustained AMPK and ACC phosphorylation, comparable to the effects of the established AMPK activator A-769662 .
Metabolic Effects
Glucose Metabolism
ZLN024 demonstrates significant effects on glucose metabolism in multiple experimental systems. In primary hepatocytes, the compound represses glucose production in a concentration-dependent manner and decreases the mRNA expression of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase) . These effects contribute to improved glucose homeostasis observed in animal models.
In vivo studies with diabetic db/db mice showed that ZLN024 treatment improves glucose tolerance and reduces fasting blood glucose levels by approximately 15% after 4 weeks of administration . This improvement in glucose metabolism correlates with enhanced AMPK pathway activation in both muscle and liver tissues.
Lipid Metabolism
ZLN024 exerts pronounced effects on lipid metabolism, contributing to its potential therapeutic value in metabolic disorders. The compound stimulates fatty acid oxidation in L6 myotubes without increasing the ADP/ATP ratio, indicating a direct regulatory effect via AMPK activation rather than energy depletion . Additionally, ZLN024 decreases fatty acid synthesis in primary hepatocytes, demonstrating its dual action on lipid metabolism .
Gene expression analysis in abdominal muscle tissue from db/db mice treated with ZLN024 revealed significant upregulation of genes related to fatty acid oxidation, including carnitine palmitoyltransferase-1 (CPT-1), medium chain acyl CoA dehydrogenase (MCAD), and long-chain acyl-CoA dehydrogenase (LCAD) . These changes were accompanied by increased expression of genes involved in mitochondrial biogenesis, such as peroxisome proliferators activated receptor γ coactivator α (PGC-1α), cytochrome c, and ATPase .
Importantly, ZLN024 treatment was associated with decreased cholesterol content and reduced liver tissue weight and triacylglycerol levels in db/db mice, suggesting amelioration of fatty liver characteristics commonly observed in metabolic syndrome and type 2 diabetes .
Preclinical Efficacy Studies
Effects in Diabetic Models
The therapeutic potential of ZLN024 has been extensively evaluated in db/db mice, a well-established model of type 2 diabetes characterized by obesity, insulin resistance, and hyperglycemia. After 4 weeks of treatment, ZLN024 significantly improved glucose tolerance, reduced fasting blood glucose levels, and ameliorated fatty liver characteristics in these animals .
Cellular Models
In L6 myotubes, which serve as a model for skeletal muscle cells, ZLN024 stimulated glucose uptake and fatty acid oxidation without affecting the ADP/ATP ratio . Similarly, in primary hepatocytes, the compound decreased glucose output and fatty acid synthesis, effectively countering the metabolic dysregulation observed in insulin-resistant states .
| Model | Treatment Duration | Effects Observed |
|---|---|---|
| L6 myotubes | 3 hours | - Increased AMPK and ACC phosphorylation - Stimulated glucose uptake - Enhanced fatty acid oxidation - No change in ADP/ATP ratio - No effect on mitochondrial membrane potential |
| Primary hepatocytes | 21 hours | - Repressed glucose production - Decreased mRNA levels of PEPCK and G6Pase - Reduced fatty acid synthesis |
| db/db mice | 4 weeks | - Improved glucose tolerance- Reduced fasting blood glucose by 15%- Decreased liver tissue weight- Reduced triacylglycerol content- Decreased cholesterol content- Upregulated genes related to fatty acid oxidation- Enhanced expression of mitochondrial biogenesis genes- Increased ACC phosphorylation in muscle and liver |
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